molecular formula C18H14ClF7N2O2 B2844031 (E)-[(4-chlorophenyl)methoxy]({1-[3-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)pyridin-2-yl]ethylidene})amine CAS No. 866137-55-5

(E)-[(4-chlorophenyl)methoxy]({1-[3-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)pyridin-2-yl]ethylidene})amine

Cat. No.: B2844031
CAS No.: 866137-55-5
M. Wt: 458.76
InChI Key: TVRMFTMEOITZKS-ORBVJSQLSA-N
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Description

(E)-[(4-chlorophenyl)methoxy]({1-[3-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)pyridin-2-yl]ethylidene})amine is a useful research compound. Its molecular formula is C18H14ClF7N2O2 and its molecular weight is 458.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : Research has demonstrated various synthesis techniques for biologically interesting compounds through reactions such as Witting reactions and oxidation processes. These methods highlight the versatility of organic synthesis in creating complex molecules with potential applications in drug development and material science (Tanaka et al., 1996).

  • Asymmetric Synthesis : Studies on asymmetric deprotonation to achieve highly enantioselective syntheses of Boc-pyrrolidines showcase the importance of stereochemistry in the development of pharmaceuticals and active biological agents (Wu et al., 1996).

  • Fluorinated Compounds : The synthesis of fluorinated heterocyclic scaffolds has been explored for their potential in drug discovery and material science, given the unique properties conferred by fluorine atoms (Revanna et al., 2013).

Mechanistic Studies

  • Detailed mechanistic studies of reactions, such as the pyridinolysis of alkyl aryl thionocarbonates, contribute to a deeper understanding of reaction pathways and can inform the design of new synthetic routes for complex organic molecules (Castro et al., 1997).

Novel Synthesis Applications

  • Methylation Methods : Innovative methods for methylating tertiary amines to quaternary ammonium compounds highlight advances in synthetic chemistry with implications for materials science and chemical engineering (Sheverdov et al., 2018).

  • Ring-Opening Reactions : The study on ring-opening reactions of pyrrolidine-2-carboxylates to produce homoallylic amines showcases the utility of such reactions in creating intermediates for further chemical synthesis (Shimizu et al., 2010).

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-[3-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF7N2O2/c1-10(28-30-8-11-2-4-13(19)5-3-11)15-14(29-9-17(22,23)16(20)21)6-12(7-27-15)18(24,25)26/h2-7,16H,8-9H2,1H3/b28-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRMFTMEOITZKS-ORBVJSQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF7N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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